molecular formula C16H18O3S2 B2510178 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-60-2

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Cat. No.: B2510178
CAS No.: 338409-60-2
M. Wt: 322.44
InChI Key: HCZZZDQVRCKSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound with the molecular formula C16H18O3S2 and a molecular weight of 322.44 g/mol. This compound is of interest due to its unique combination of properties, making it a subject of research in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 4-methylthiophenol with 3-chloropropanol in the presence of a base to form the intermediate 1-[(4-Methylphenyl)sulfanyl]-3-chloropropanol. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use.

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfanyl]-2-propanol: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    3-(Phenylsulfonyl)-2-propanol: Lacks the 4-methylphenylsulfanyl group, leading to variations in reactivity and applications.

    1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-butanol: Has an additional carbon in the backbone, affecting its physical and chemical properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(4-methylphenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S2/c1-13-7-9-15(10-8-13)20-11-14(17)12-21(18,19)16-5-3-2-4-6-16/h2-10,14,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZZDQVRCKSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.